methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate

Description

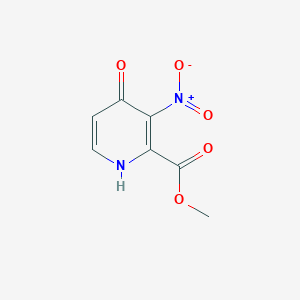

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with a nitro group (-NO₂) at position 3, a ketone (-O) at position 4, and a methyl ester (-COOCH₃) at position 2. This arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The nitro group enhances electrophilicity, while the ester and ketone moieties contribute to hydrogen-bonding capabilities, making the compound relevant in pharmaceutical intermediates and materials science .

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)5-6(9(12)13)4(10)2-3-8-5/h2-3H,1H3,(H,8,10) |

InChI Key |

NDDDWDRGHQNLMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=O)C=CN1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the nitration of 4-oxo-1H-pyridine-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Methyl 3-amino-4-oxo-1H-pyridine-2-carboxylate.

Substitution: Various substituted pyridine derivatives.

Ester Hydrolysis: 3-nitro-4-oxo-1H-pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Conformational Analysis

The pyridine ring’s puckering and planarity are critical for molecular interactions. Using Cremer and Pople’s ring puckering coordinates (amplitude q and phase angle θ), methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate can be compared to analogous heterocycles (Table 1). For instance, 4-oxo-1H-pyridine-2-carboxylate derivatives typically exhibit slight puckering due to steric hindrance from substituents, whereas 3-nitro-pyridine esters show planar conformations to maximize resonance stabilization of the nitro group .

Table 1: Ring Puckering Parameters of Selected Pyridine Derivatives

Hydrogen Bonding and Crystal Packing

The compound’s crystal structure is stabilized by N–H···O and C–H···O interactions involving the nitro, ketone, and ester groups. Graph set analysis (Bernstein et al., 1995) reveals a D(2,1) motif (a two-membered hydrogen-bonded chain), contrasting with methyl 4-oxo-1H-pyridine-2-carboxylate , which forms a R₂²(8) ring motif due to fewer steric constraints (Table 2) .

Table 2: Hydrogen Bonding Patterns in Pyridine Derivatives

| Compound | Hydrogen Bond Motif | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|---|

| This compound | D(2,1) | 2.85 (N–H···O) | 165 |

| Methyl 4-oxo-1H-pyridine-2-carboxylate | R₂²(8) | 2.78 (O–H···O) | 158 |

| 3-Nitro-pyridine-2-carboxylate | C(4) | 2.91 (C–H···O) | 145 |

Physicochemical Properties

The nitro group reduces solubility in polar solvents compared to methyl 4-oxo-1H-pyridine-2-carboxylate , which lacks this substituent. Spectrofluorometry and tensiometry (as in benzalkonium chloride studies) could quantify aggregation behavior, though the compound’s polarity likely prevents micelle formation, unlike quaternary ammonium analogs .

Reactivity and Functional Group Interactions

The nitro group facilitates electrophilic substitution reactions, whereas the ester moiety undergoes hydrolysis more readily than methyl 4-oxo-1H-pyridine-2-carboxylate due to electron-withdrawing effects. Comparative reduction studies show the nitro group in the target compound is less reactive than in 3-nitro-pyridine-2-carboxylate , likely due to steric shielding by the ketone .

Biological Activity

Methyl 3-nitro-4-oxo-1H-pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a nitro group, a carbonyl group, and an ester, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, alongside relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure plays a crucial role in its biological activity, particularly in modulating enzyme activity and influencing cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens.

| Pathogen Type | Activity |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative bacteria |

| Fungi | Exhibits antifungal activity |

Studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

The anticancer potential of this compound has been investigated through various in vitro studies. The compound's ability to induce cytotoxicity in cancer cell lines has been documented, with specific emphasis on its mechanism of action.

Case Studies

-

Cytotoxicity Assays : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values indicating effective concentration levels required to inhibit cell growth.

Cell Line IC50 Value (µM) Human colon adenocarcinoma (HT-29) 15.0 Human breast cancer (MCF-7) 22.5 - Mechanism of Action : The nitro group in the compound can undergo bioreduction within biological systems, generating reactive intermediates that may contribute to its bioactivity. This mechanism is critical for understanding its therapeutic potential against various cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the molecular structure significantly affect the biological activity of this compound. For instance, alterations in substituents on the pyridine ring can enhance or diminish its potency against different biological targets.

Key Findings from SAR Studies

- Nitro Group : Essential for maintaining antimicrobial and anticancer activities.

- Carbonyl Group : Influences solubility and reactivity, impacting bioavailability.

- Ester Functionality : Enhances lipophilicity, aiding in cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.